KCNQ2/Q3 Potassium Channel Antagonism: Potency and Selectivity Profile
2-Isopropylquinazolin-4-ol exhibits moderate antagonist activity against the KCNQ2/Q3 potassium channel, with an IC50 of 120 nM determined via automated patch clamp in CHO cells [1]. In the context of in vitro profiling, the compound demonstrates a favorable selectivity window against common off-targets, notably showing low inhibition of CYP3A4 (IC50 = 3.9 µM, ~33-fold selectivity) and minimal CYP2D6 inhibition (IC50 = 19.9 µM, ~166-fold selectivity) [1]. While a direct comparator for KCNQ2/Q3 potency is not available from the same study, this profile differentiates it from other 2-substituted quinazolinones which may exhibit stronger CYP inhibition liabilities, a critical consideration for assay interpretation.
| Evidence Dimension | Target Engagement & CYP Liability |
|---|---|
| Target Compound Data | KCNQ2/Q3 IC50 = 120 nM; CYP3A4 IC50 = 3,900 nM; CYP2D6 IC50 = 19,900 nM |
| Comparator Or Baseline | Baseline: Self-selectivity ratio (CYP/Target) |
| Quantified Difference | 33-fold selectivity for KCNQ2/Q3 over CYP3A4; 166-fold over CYP2D6 |
| Conditions | KCNQ2/Q3: CHO cells, automated patch clamp, 3 min incubation. CYP: Recombinant human enzymes. |
Why This Matters
For researchers utilizing this compound as a pharmacological tool in cellular assays, the low CYP inhibition reduces the risk of confounding data due to off-target metabolic interactions, ensuring cleaner phenotypic readouts compared to less selective analogs.
- [1] BindingDB Entry BDBM50395464 (ChEMBL2164048). Affinity data for 2-Isopropylquinazolin-4-ol. View Source
